3-chloro-N-(2-chlorobenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
3-Chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chloro group, a 2-chlorophenylmethyl group, and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to form 3-chloro-N-(pyridin-2-yl)benzamide.
Introduction of the 2-Chlorophenylmethyl Group: The 2-chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-chloro-N-(pyridin-2-yl)benzamide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
3-Chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-N’-(pyridin-2-yl)urea: Similar structure but with a urea core instead of a benzamide core.
3-chloro-N-(pyridin-2-yl)benzamide: Lacks the 2-chlorophenylmethyl group.
N-(2-chlorophenyl)-N-(pyridin-2-yl)acetamide: Contains an acetamide core instead of a benzamide core.
Uniqueness
3-Chloro-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro groups and the pyridin-2-yl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14Cl2N2O |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
3-chloro-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-8-5-7-14(12-16)19(24)23(18-10-3-4-11-22-18)13-15-6-1-2-9-17(15)21/h1-12H,13H2 |
InChI Key |
OKBUXHNDXDUUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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